molecular formula C27H32N2O4 B11301670 2-[3-(Dimethylamino)propyl]-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11301670
M. Wt: 448.6 g/mol
InChI Key: CLCNMGICOYYMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a dimethylaminopropyl side chain, and a pentyloxyphenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the chromeno[2,3-c]pyrrole core, which can be synthesized through a cyclization reaction of appropriate precursors. The dimethylaminopropyl side chain can be introduced via nucleophilic substitution reactions, while the pentyloxyphenyl group can be attached through etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3-DIMETHYLAMINOPROPYL)INDOLIN-2-ONE: Shares the dimethylaminopropyl side chain but has a different core structure.

    3-DIMETHYLAMINO-1-PROPANOL: Similar side chain but lacks the chromeno[2,3-c]pyrrole core.

    N,N-DIMETHYL-1,3-DIAMINOPROPANE: Similar side chain but different overall structure.

Uniqueness

The uniqueness of 2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of the chromeno[2,3-c]pyrrole core with the dimethylaminopropyl and pentyloxyphenyl groups. This unique structure contributes to its diverse reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(3-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H32N2O4/c1-4-5-8-17-32-20-12-9-11-19(18-20)24-23-25(30)21-13-6-7-14-22(21)33-26(23)27(31)29(24)16-10-15-28(2)3/h6-7,9,11-14,18,24H,4-5,8,10,15-17H2,1-3H3

InChI Key

CLCNMGICOYYMGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O

Origin of Product

United States

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